Cilomilast-d5, also known as SB-207499 or Ariflo, is a potent second-generation inhibitor of phosphodiesterase type 4, an enzyme critical in the metabolism of cyclic adenosine monophosphate. This compound has been primarily investigated for its therapeutic potential in chronic obstructive pulmonary disease due to its strong anti-inflammatory properties and ability to induce airway smooth muscle relaxation. Cilomilast-d5 is classified as a small molecule drug and is recognized for its selective inhibition of phosphodiesterase 4 isoenzymes, particularly phosphodiesterase 4D and phosphodiesterase 4B .
Cilomilast-d5 has a well-defined molecular structure characterized by the following:
The three-dimensional conformation of cilomilast-d5 allows it to effectively interact with the active sites of phosphodiesterase 4 isoenzymes, facilitating its role as an inhibitor .
Cilomilast-d5 undergoes specific chemical reactions that are pivotal for its function as a phosphodiesterase inhibitor. Key reactions include:
The mechanism by which cilomilast-d5 exerts its pharmacological effects involves several steps:
Cilomilast-d5 exhibits several notable physical and chemical properties:
These properties influence the bioavailability and pharmacokinetics of cilomilast-d5, impacting its efficacy in clinical applications .
Cilomilast-d5 has been primarily studied for its potential applications in treating respiratory disorders such as chronic obstructive pulmonary disease and asthma. Its ability to inhibit inflammatory responses makes it a candidate for:
Additionally, cilomilast-d5 may have implications in enhancing osteogenic differentiation in mesenchymal stem cells when used in conjunction with other growth factors like bone morphogenetic protein 2 .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0